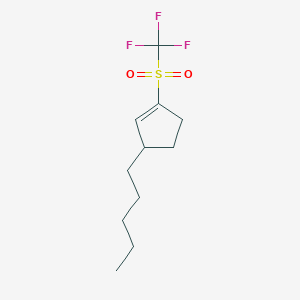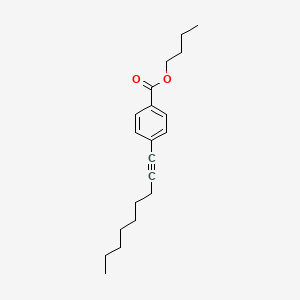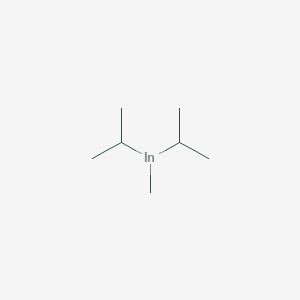
Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential applications in various fields such as biochemistry, pharmacology, and materials science. This compound’s unique sequence and structure may offer specific properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reductive conditions can break disulfide bonds, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in free thiol groups.
Applications De Recherche Scientifique
Chemistry
Peptides like Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid are used as model compounds to study peptide synthesis, folding, and stability. They can also serve as building blocks for more complex molecules.
Biology
In biological research, synthetic peptides are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be employed in the development of peptide-based drugs and diagnostic tools.
Medicine
Peptides have therapeutic potential in various medical fields, including oncology, immunology, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In industrial applications, peptides are used in the development of biomaterials, such as hydrogels and nanomaterials, for drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycylglycyl-L-seryl-L-prolyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.
Glycylglycylglycyl-L-seryl-L-prolyl-L-lysylglycyl-L-aspartic acid: A peptide with lysine instead of ornithine.
Glycylglycylglycyl-L-seryl-L-prolyl-L-arginylglycyl-L-aspartic acid: A peptide with arginine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity or stability, compared to similar peptides.
Propriétés
Numéro CAS |
746620-01-9 |
|---|---|
Formule moléculaire |
C26H43N11O12 |
Poids moléculaire |
701.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H43N11O12/c27-8-17(39)31-9-18(40)32-10-19(41)35-15(12-38)24(47)37-6-2-4-16(37)23(46)36-13(3-1-5-30-26(28)29)22(45)33-11-20(42)34-14(25(48)49)7-21(43)44/h13-16,38H,1-12,27H2,(H,31,39)(H,32,40)(H,33,45)(H,34,42)(H,35,41)(H,36,46)(H,43,44)(H,48,49)(H4,28,29,30)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
VGHFTDBKDPZLIS-VGWMRTNUSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)

![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14213694.png)
![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)

![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)



![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
